molecular formula C7H6ClFO B1303792 3-Chloro-2-fluorobenzyl alcohol CAS No. 261723-30-2

3-Chloro-2-fluorobenzyl alcohol

Cat. No. B1303792
M. Wt: 160.57 g/mol
InChI Key: SSCVUXTVZOTMJU-UHFFFAOYSA-N
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Description

3-Chloro-2-fluorobenzyl alcohol is a compound that is part of the benzyl alcohol family, characterized by the presence of a benzene ring substituted with both chlorine and fluorine atoms on adjacent carbon atoms in the ring structure. This compound is of interest due to its potential use in various chemical syntheses and its role as an intermediate in the production of other chemical entities.

Synthesis Analysis

The synthesis of related fluorobenzyl alcohols has been explored in several studies. For instance, the synthesis of 2-(α-fluorobenzyl)benzimidazole derivatives from benzylic alcohols using a fluorination reagent demonstrates the feasibility of introducing fluorine atoms into benzyl alcohol derivatives . Similarly, the resolution of α-(3-chloropropyl)-4-fluorobenzenemethanol, which is structurally related to 3-chloro-2-fluorobenzyl alcohol, through lipase-catalyzed acetylation or hydrolysis, indicates the potential for enzymatic methods in the synthesis of halogenated benzyl alcohols .

Molecular Structure Analysis

The molecular structure of halogenated benzyl alcohols can be complex, as seen in the crystal structure analysis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative. These compounds exhibit different space groups and molecular packing, influenced by the presence of halogen substituents and their interactions, such as hydrogen bonding and π-π stacking . These structural insights are relevant to understanding the molecular configuration of 3-chloro-2-fluorobenzyl alcohol.

Chemical Reactions Analysis

The reactivity of halogenated benzyl alcohols can lead to various chemical reactions. For example, the introduction of a new benzyl ether-type protecting group for alcohols, which is stable to oxidizing conditions and can be cleaved under specific conditions, showcases the chemical versatility of fluorobenzyl alcohols . Additionally, the enzymatic halogenation of allyl alcohol to produce dihalide derivatives, including a fluoroiodo-compound, highlights the potential for enzymatic catalysis in halogenation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorobenzyl alcohols are influenced by the presence of halogen atoms. The metabolic fate of fluorobenzyl alcohols in rats, where the major metabolites detected were glycine conjugates of the corresponding benzoic acids, provides insight into the biological reactivity and potential toxicity of these compounds . The minor metabolites included N-acetylcysteinyl conjugates, suggesting the formation of reactive intermediates during metabolism. These findings are important for understanding the physical and chemical behavior of 3-chloro-2-fluorobenzyl alcohol in biological systems.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Derivatives : 3-Chloro-2-fluorobenzyl alcohol is utilized in the synthesis of various chemical derivatives. For instance, 2-(α-fluorobenzyl)benzimidazole derivatives were prepared using a fluorination process from benzylic alcohols (Hida et al., 1995).

  • Oxidation Studies : This compound is also studied in oxidation reactions. Experiments on the oxidation of p-fluorobenzyl alcohol led to the formation of p-fluorobenzaldehyde and p-fluorobenzoic acid in various proportions (Conte et al., 1998).

  • Insecticidal Applications : Esters of 3-phenoxybenzyl alcohol and its derivatives, including those with mono-halovinyl side chains (such as chloro or fluoro), have been synthesized and found to possess moderate to high insecticidal activities (Elliott et al., 1986).

Catalysis and Synthesis Enhancement

  • Role in Catalysis : Aryl-alcohol oxidases use compounds like 3-chloro-2-fluorobenzyl alcohol in lignin degradation, converting them into corresponding aldehydes (Ferreira et al., 2015).

  • Biotransformation Studies : This alcohol is used in biotransformation studies, where it is synthesized and characterized using techniques like spectroscopy (Saharan & Joshi, 2016).

Metabolism and Interaction Studies

  • Metabolic Fate Studies : The metabolic fate of fluorobenzyl alcohols, including 3-chloro-2-fluorobenzyl alcohol, has been studied, revealing the formation of N-acetylcysteinyl conjugates as minor metabolites in urine (Blackledge et al., 2003).

  • Molecular Adsorption Studies : Controlled rate thermogravimetry of inclusion complexes of cholic acid with fluorobenzyl alcohols showed molecular adsorption on crystal surfaces, revealing insights into the release mechanism of substances (Shibakami et al., 1996).

  • Conformational Energy Calculations : Nuclear magnetic resonance calibration of molecular orbital calculations has been used to study the conformational energies of 2-fluorobenzyl alcohol, which is structurally similar to 3-chloro-2-fluorobenzyl alcohol (Schaefer & Parr, 1976).

Potential Therapeutic and Antimicrobial Applications

  • Antifouling and Antimicrobial Properties : A derivative, 3-chloro-2,5-dihydroxybenzyl alcohol, was found to inhibit larval settlement of marine organisms and exhibited strong inhibitory effects against marine bacterial species, suggesting potential as an antifoulant or antibiotic (Kwong et al., 2006).

  • Antioxidant Applications : A phenolic antioxidant, structurally related to 3-chloro-2-fluorobenzyl alcohol, demonstrated inhibition of oxidation in cultured human hepatocytes, indicating potential in preventing and treating liver diseases involving oxidation processes (Watanabe et al., 2012).

Safety And Hazards

3-Chloro-2-fluorobenzyl alcohol can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(3-chloro-2-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCVUXTVZOTMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378588
Record name 3-Chloro-2-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-fluorobenzyl alcohol

CAS RN

261723-30-2
Record name 3-Chloro-2-fluorobenzenemethanol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-fluorobenzyl alcohol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261723-30-2
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Synthesis routes and methods

Procedure details

To a solution of 2-fluoro-3-chloro-benzaldehyde (4.74 g, 30 mmol) in THF (20 mL) was added NaBH4 (1.48 g, 40 mmol). The resulting mixture was stirred at room temperature for 30 min before diluting with DCM. The organic layer was washed with water and brine. The combined organic layers were dried over anhy. Na2SO4, filtered and concentrated in vacuo to give desired product without further purification (4.8 g, 100%). MS: 161.0 (M+H)+.
Quantity
4.74 g
Type
reactant
Reaction Step One
Name
Quantity
1.48 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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